molecular formula C17H13Cl3N4O3 B2696919 Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate CAS No. 338961-65-2

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

Cat. No. B2696919
CAS RN: 338961-65-2
M. Wt: 427.67
InChI Key: MLFHENHJMONAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C17H13Cl3N4O3 and its molecular weight is 427.67. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques for Environmental Monitoring

Gas Chromatographic-Mass Spectrometric Identification of Phenols and Aromatic Acids in River Waters The study utilized ethyl acetate extracts for analyzing water samples from urban rivers in Tokyo to identify various phenols and aromatic acids using gas chromatography-mass spectrometry, highlighting the importance of such analytical techniques in environmental monitoring and the relevance of ethyl acetate as a solvent in extracting phenolic compounds (Matsumoto, Ishiwatari, & Hanya, 1977).

Pharmaceutical Research on Diuretics

[(Aminomethyl)aryloxy]acetic Acid Esters as High-Ceiling Diuretics This research synthesized and tested a series of compounds, including aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, for saluretic and diuretic activities. The study illustrates the process of modifying chemical structures to enhance pharmaceutical properties, emphasizing the role of specific functional groups in medical applications (Lee et al., 1984).

Corrosion Inhibition

Insights into Corrosion Inhibition Behavior of Three Chalcone Derivatives Research on chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, investigated their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution. The study combines experimental and computational techniques to explore the mechanisms behind corrosion inhibition, suggesting potential industrial applications of related compounds (Lgaz et al., 2017).

Antioxidant Activity Research

Antioxidant Compounds from Propolis Collected in Anhui, China This study evaluated the antioxidant activities of various extract fractions from propolis, highlighting the ethyl acetate fraction's efficacy. Such research underscores the exploration of natural products and related compounds for their antioxidant properties, contributing to pharmaceutical and nutritional science (Yang et al., 2011).

properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[5-(4-chlorophenyl)tetrazol-1-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O3/c1-2-26-16(25)9-27-15-8-14(12(19)7-13(15)20)24-17(21-22-23-24)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHENHJMONAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

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